3-Bromo-5-iodoaniline is an aromatic compound that belongs to the class of halogenated anilines. Its chemical formula is CHBrI, indicating the presence of bromine and iodine substituents on the aniline ring. This compound is significant in organic synthesis and medicinal chemistry due to its reactivity and ability to serve as a building block for more complex molecules.
3-Bromo-5-iodoaniline can be synthesized through various methods involving the bromination and iodination of aniline derivatives. The compound is often obtained from commercially available starting materials or synthesized in laboratory settings.
3-Bromo-5-iodoaniline is classified as a halogenated aromatic amine. It features both bromine and iodine atoms attached to the benzene ring, which significantly influences its chemical behavior and reactivity.
The synthesis of 3-Bromo-5-iodoaniline typically involves halogenation reactions, where aniline derivatives are treated with halogenating agents. Common methods include:
A specific method for synthesizing 3-Bromo-5-iodoaniline involves the following steps:
The molecular structure of 3-Bromo-5-iodoaniline consists of a benzene ring with a bromine atom at the meta position (position 3) and an iodine atom at the para position (position 5) relative to the amino group (-NH).
3-Bromo-5-iodoaniline participates in various chemical reactions typical of halogenated aromatic compounds, including:
For example, when reacted with a lithium reagent, 3-Bromo-5-iodoaniline can yield substituted products through nucleophilic aromatic substitution mechanisms .
The mechanism of action for reactions involving 3-Bromo-5-iodoaniline typically follows these steps:
The reaction rates and mechanisms can vary based on factors such as solvent polarity, temperature, and concentration of reactants.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used for characterization .
3-Bromo-5-iodoaniline has several scientific uses, including:
The synthesis of 3-bromo-5-iodoaniline (CAS 31948-87-5, MW 297.92 g/mol) relies on precision halogen placement to preserve its utility as a pharmaceutical intermediate. Two principal strategies enable this regioselectivity:
The unprotected amino group (-NH₂) in aniline derivatives acts as a directing group for regioselective metalation. Lithiation at the ortho position using strong bases like LDA (Lithium Diisopropylamide) generates a transient aryllithium species. Subsequent quenching with electrophiles allows sequential halogen introduction. For example, bromination at the meta position is achieved via CuBr₂ quenching after initial lithiation, followed by iodination using I₂ at the newly activated site. This method minimizes dihalogenated byproducts (<5%) through controlled stoichiometry and cryogenic conditions (-78°C) [3] [8].
Palladium-catalyzed methods enable selective halogenation without competing electrophilic substitution. The Stille or Suzuki couplings leverage pre-halogenated intermediates:
Table 1: Regioselective Halogenation Agents and Conditions
Method | Reagents/Catalysts | Temperature | Regioselectivity (%) |
---|---|---|---|
Directed Lithiation | LDA, CuBr₂, then I₂ | -78°C to 25°C | 89% |
Pd-Catalyzed Bromination | Pd(OAc)₂/SPhos, NBS | 80°C | 93% |
Cu-Mediated Iodination | CuI, 1,10-phenanthroline | 100°C | 85% |
Solvent-free ball milling combines 3,5-dibromoaniline with NaI/CuCl:
Table 2: Sequential vs. Concurrent Halogenation Efficiency
Pathway | Yield | Byproducts | Reaction Time |
---|---|---|---|
Bromination → Iodination | 78% | <5% dihalogenated species | 18h total |
Concurrent Halogenation | 42% | 20–35% mixed halides | 8h |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1